4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene
Description
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[330]octa-1(8),3,6-triene is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N4/c1-3-5(7)11-10-4(2)6(8)12(11)9-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHVQELKQJBPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2[N-]1)Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene typically involves multiple steps, starting with the preparation of the core bicyclic structure. The introduction of bromine atoms is usually achieved through bromination reactions, which require specific conditions such as the presence of a brominating agent (e.g., bromine or N-bromosuccinimide) and a suitable solvent (e.g., dichloromethane). The reaction is often carried out under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of bromine atoms or the reduction of nitrogen-containing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a biochemical probe, due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene involves its interaction with molecular targets through its bromine and nitrogen atoms. These interactions can lead to the formation of covalent bonds or the disruption of existing molecular structures, resulting in various biochemical effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action, as these reactions can modify its chemical properties and enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
4,9-dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline: Similar in structure but contains sulfur and additional nitrogen atoms.
4,8-dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole: Contains an ethylhexyl group and a different bicyclic structure.
4,7-dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: Contains fluorine atoms and an octyl group.
Uniqueness
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene is unique due to its specific arrangement of bromine and nitrogen atoms within the bicyclic structure. This unique configuration imparts distinct chemical properties, making it valuable for specialized applications in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
